2,4-Dichloro-5-fluoropyrido[3,4-d]pyrimidine
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Overview
Description
2,4-Dichloro-5-fluoropyrido[3,4-d]pyrimidine is a heterocyclic compound that contains both chlorine and fluorine atoms It is a derivative of pyrimidine, a six-membered ring structure with two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-fluoropyrido[3,4-d]pyrimidine typically involves the reaction of 5-fluorouracil with trichloroethylene and triphosgene in the presence of a tertiary amine catalyst. The reaction is carried out under reflux conditions for 2 to 24 hours, followed by the removal of the water layer and evaporation of methylbenzene. The resulting solution is then distilled to obtain the desired compound .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but is optimized for higher yield and purity. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure the efficient conversion of starting materials to the final product. The purity of the compound can reach over 98%, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-fluoropyrido[3,4-d]pyrimidine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or alkoxides.
Coupling Reactions: The compound can participate in Suzuki coupling reactions with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophiles: Amines, alkoxides, and phenols are commonly used nucleophiles for substitution reactions.
Catalysts: Palladium acetate and triphenylphosphine are used in coupling reactions.
Major Products Formed
Substitution Products: 2,4-Diamino-5-fluoropyrimidine derivatives.
Coupling Products: 2-Chloro-5-fluoro-4-(4-fluorophenyl)pyrimidine.
Scientific Research Applications
2,4-Dichloro-5-fluoropyrido[3,4-d]pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-fluoropyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound inhibits the activity of these enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-fluoropyrimidine: A closely related compound with similar chemical properties and applications.
2,4-Diamino-5-fluoropyrimidine: Another derivative used in medicinal chemistry for the development of kinase inhibitors.
Uniqueness
2,4-Dichloro-5-fluoropyrido[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various substitution and coupling reactions makes it a versatile building block for the synthesis of complex molecules with potential therapeutic applications .
Properties
Molecular Formula |
C7H2Cl2FN3 |
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Molecular Weight |
218.01 g/mol |
IUPAC Name |
2,4-dichloro-5-fluoropyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C7H2Cl2FN3/c8-6-5-3(10)1-11-2-4(5)12-7(9)13-6/h1-2H |
InChI Key |
ZLGBHUVDZCSPPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C=N1)F)C(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
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